Cas no 26190-68-1 (1-(chloromethyl)-2-(methylsulfanyl)benzene)

1-(Chloromethyl)-2-(methylsulfanyl)benzene is a chloromethyl-substituted aromatic compound featuring a methylsulfanyl functional group at the ortho position. This structure imparts reactivity useful in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group serves as a versatile electrophile for further functionalization, while the methylsulfanyl moiety can participate in oxidation or substitution reactions. The compound’s stability under standard conditions and well-defined reactivity profile make it a valuable intermediate for constructing complex molecular architectures. Its applications include serving as a precursor for sulfoxide or sulfone derivatives, as well as in cross-coupling reactions. Proper handling is advised due to its potential lachrymatory and irritant properties.
1-(chloromethyl)-2-(methylsulfanyl)benzene structure
26190-68-1 structure
商品名:1-(chloromethyl)-2-(methylsulfanyl)benzene
CAS番号:26190-68-1
MF:C8H9SCl
メガワット:172.67506
MDL:MFCD09057755
CID:1430239
PubChem ID:12414582

1-(chloromethyl)-2-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(chloromethyl)-2-(methylthio)-
    • (2-(Chloromethyl)phenyl)(methyl)sulfane
    • JAKXLOFPUFLDDK-UHFFFAOYSA-N
    • 2-(methylthio)benzyl chloride
    • 26190-68-1
    • 1-(chloromethyl)-2-(methylsulfanyl)benzene
    • SCHEMBL1146257
    • 2-chloromethyl-1-methylthiobenzene
    • AKOS002367290
    • MFCD09057755
    • G19759
    • 2-(chloromethyl)thioanisole
    • CS-0233021
    • 2-methylthiobenzyl chloride
    • EN300-130146
    • 1-(chloromethyl)-2-methylsulfanylbenzene
    • 1-methylsulfanyl-2-chloromethyl-benzene
    • NS-01417
    • MDL: MFCD09057755
    • インチ: InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
    • InChIKey: JAKXLOFPUFLDDK-UHFFFAOYSA-N
    • ほほえんだ: CSC1=CC=CC=C1CCl

計算された属性

  • せいみつぶんしりょう: 172.01147
  • どういたいしつりょう: 172.0113492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 95.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • PSA: 0

1-(chloromethyl)-2-(methylsulfanyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-130146-10.0g
1-(chloromethyl)-2-(methylsulfanyl)benzene
26190-68-1 95%
10g
$1744.0 2023-06-06
TRC
C413460-250mg
1-(chloromethyl)-2-(methylsulfanyl)benzene
26190-68-1
250mg
$ 275.00 2022-06-06
eNovation Chemicals LLC
D593878-1g
1-(chloromethyl)-2-(methylthio)benzene
26190-68-1 95%
1g
$780 2024-08-03
Enamine
EN300-130146-5000mg
1-(chloromethyl)-2-(methylsulfanyl)benzene
26190-68-1 95.0%
5000mg
$894.0 2023-09-30
Enamine
EN300-130146-50mg
1-(chloromethyl)-2-(methylsulfanyl)benzene
26190-68-1 95.0%
50mg
$50.0 2023-09-30
Enamine
EN300-130146-250mg
1-(chloromethyl)-2-(methylsulfanyl)benzene
26190-68-1 95.0%
250mg
$106.0 2023-09-30
1PlusChem
1P01A6A1-500mg
Benzene, 1-(chloromethyl)-2-(methylthio)-
26190-68-1 95%
500mg
$256.00 2025-03-04
1PlusChem
1P01A6A1-1g
Benzene, 1-(chloromethyl)-2-(methylthio)-
26190-68-1 95%
1g
$312.00 2025-03-04
1PlusChem
1P01A6A1-2.5g
Benzene, 1-(chloromethyl)-2-(methylthio)-
26190-68-1 95%
2.5g
$622.00 2023-12-18
A2B Chem LLC
AV53513-500mg
Benzene, 1-(chloromethyl)-2-(methylthio)-
26190-68-1 95%
500mg
$212.00 2024-04-20

1-(chloromethyl)-2-(methylsulfanyl)benzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Dimethoxymethane
Kierkus, Paul Ch., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

1-(chloromethyl)-2-(methylsulfanyl)benzene Raw materials

1-(chloromethyl)-2-(methylsulfanyl)benzene Preparation Products

1-(chloromethyl)-2-(methylsulfanyl)benzene 関連文献

1-(chloromethyl)-2-(methylsulfanyl)benzeneに関する追加情報

Comprehensive Overview of 1-(Chloromethyl)-2-(Methylsulfanyl)benzene (CAS No. 26190-68-1): Properties, Applications, and Industry Insights

1-(Chloromethyl)-2-(methylsulfanyl)benzene (CAS 26190-68-1), also known as 2-(methylthio)benzyl chloride, is a specialized organic compound with a unique molecular structure combining a chloromethyl group and a methylsulfanyl (thioether) moiety on a benzene ring. This dual-functional aromatic derivative has garnered significant attention in pharmaceutical intermediates, agrochemical synthesis, and material science due to its versatile reactivity. The compound's CAS registry number 26190-68-1 serves as a critical identifier for researchers navigating chemical databases or regulatory documentation.

In recent years, the demand for sulfur-containing aromatic compounds like 1-(chloromethyl)-2-(methylsulfanyl)benzene has surged, driven by their applications in crop protection chemicals and pharmaceutical building blocks. Search trend analysis reveals growing queries about "thioether functionalization techniques" and "benzyl chloride derivatives in drug discovery," reflecting industry interest. The compound's electrophilic chloromethyl group enables nucleophilic substitution reactions, while its methylsulfanyl group participates in oxidation reactions to form sulfoxides or sulfones – transformations frequently discussed in organic chemistry forums.

From a synthetic chemistry perspective, CAS 26190-68-1 demonstrates remarkable utility in heterocycle formation, particularly for benzothiazole derivatives used in fluorescent materials and bioactive molecules. Laboratory studies highlight its role in constructing chiral auxiliaries and ligands for asymmetric catalysis, addressing the pharmaceutical industry's need for enantioselective synthesis. Environmental considerations have also prompted research into green chemistry approaches for modifying such organosulfur compounds, with microwave-assisted reactions emerging as an energy-efficient alternative.

The physicochemical profile of 1-(chloromethyl)-2-(methylsulfanyl)benzene includes a molecular weight of 172.66 g/mol and characteristic aromatic thioether stability. Analytical techniques like GC-MS and HPLC are commonly employed for purity verification, with spectral data (IR, NMR) serving as important references for quality control. Storage recommendations typically emphasize protection from moisture due to the hydrolytic sensitivity of the chloromethyl group, while handling guidelines focus on standard organic compound precautions.

Industrial scale production of 26190-68-1 often involves Friedel-Crafts chloromethylation of 2-(methylthio)toluene, followed by careful purification. Process optimization research frequently addresses yield improvement and byproduct minimization, with recent patents disclosing innovative catalytic systems for selective chlorination. The compound's supply chain dynamics reflect broader trends in fine chemical manufacturing, where regional specialization and quality compliance dominate purchasing decisions.

Emerging applications for 1-(chloromethyl)-2-(methylsulfanyl)benzene derivatives include organic electronic materials and photoinitiators, particularly in polymer chemistry. Materials science publications describe its incorporation into conductive polymers and liquid crystal formulations, capitalizing on the sulfur atom's electron-donating properties. These developments align with growing market interest in specialty functional materials for advanced technologies.

Regulatory aspects of CAS 26190-68-1 vary by jurisdiction, with most regions classifying it as an industrial chemical requiring standard SDS documentation. The scientific community continues to investigate its metabolic pathways and environmental fate, particularly regarding biodegradation products. Such studies inform sustainable chemistry initiatives and green manufacturing protocols increasingly demanded by end-users.

Future research directions for 1-(chloromethyl)-2-(methylsulfanyl)benzene may explore its potential in bioconjugation chemistry or as a precursor for metal-organic frameworks (MOFs). The compound's structural features make it a candidate for developing targeted drug delivery systems or functional coatings, areas experiencing rapid growth. Academic and industrial laboratories continue to file patents involving derivatives of this multifunctional aromatic, underscoring its ongoing relevance in chemical innovation.

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